5-Bromo-2-(3-chlorophenoxy)aniline
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-2-(3-chlorophenoxy)aniline typically involves a multi-step process. One common method includes the reaction of 3-chlorophenol with 2-bromoaniline in the presence of a base and a suitable solvent . Industrial production methods may involve the use of copper bromide as a reaction oxidant and bromine source, which provides high selectivity and yield .
Chemical Reactions Analysis
5-Bromo-2-(3-chlorophenoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like copper bromide for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(3-chlorophenoxy)aniline is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biochemistry: It is employed in the study of enzyme interactions and protein modifications.
Medicine: Research involving this compound includes the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-chlorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
5-Bromo-2-(3-chlorophenoxy)aniline can be compared with other similar compounds, such as:
2-Bromoaniline: Lacks the chlorophenoxy group, making it less versatile in certain synthetic applications.
3-Chlorophenol: Lacks the bromoaniline group, limiting its use in coupling reactions.
5-Bromo-2-chloroaniline: Similar structure but lacks the phenoxy group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combined bromine, chlorine, and phenoxy functionalities, which provide a wide range of reactivity and applications in various fields .
Properties
IUPAC Name |
5-bromo-2-(3-chlorophenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-8-4-5-12(11(15)6-8)16-10-3-1-2-9(14)7-10/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWMHSIRQZRTEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.